molecular formula C25H22N2O3 B7692804 N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzamide

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzamide

Cat. No. B7692804
M. Wt: 398.5 g/mol
InChI Key: UPBFCFMCCYEUTM-UHFFFAOYSA-N
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Description

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzamide, also known as HM-3, is a synthetic compound that has gained significant attention in the scientific community due to its potential pharmacological applications. HM-3 belongs to the class of benzamide derivatives and has been studied extensively for its biological activities.

Mechanism of Action

The mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes or proteins in the body. For example, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzamide has also been shown to inhibit the replication of certain viruses.
Biochemical and Physiological Effects:
Studies have shown that N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzamide can affect various biochemical and physiological processes in the body. For example, it has been reported to reduce the levels of certain inflammatory mediators, such as prostaglandins and cytokines. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzamide has also been shown to inhibit the growth and proliferation of tumor cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzamide in lab experiments is its high potency and specificity. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzamide has been shown to exhibit strong biological activities at low concentrations. However, one of the limitations of using N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzamide is its potential toxicity. Studies have shown that N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzamide can cause cytotoxicity in certain cell lines.

Future Directions

There are several potential future directions for research on N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzamide. One area of interest is the development of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzamide derivatives with improved pharmacological properties. Another area of interest is the investigation of the molecular targets of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzamide and its mechanism of action. Additionally, further studies are needed to evaluate the safety and efficacy of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzamide in animal models and clinical trials.

Synthesis Methods

The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzamide involves the reaction of 2-hydroxy-7-methylquinoline with benzoyl chloride and sodium methoxide in dry methanol. The resulting product is then treated with phenylmagnesium bromide in the presence of copper(I) iodide to obtain N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzamide in good yield.

Scientific Research Applications

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzamide has been extensively studied for its potential pharmacological applications. It has been reported to exhibit antitumor, anti-inflammatory, and antiviral activities. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzamide has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

4-methoxy-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O3/c1-17-8-9-19-15-20(24(28)26-23(19)14-17)16-27(21-6-4-3-5-7-21)25(29)18-10-12-22(30-2)13-11-18/h3-15H,16H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPBFCFMCCYEUTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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